molecular formula C25H22N4O4S B11211712 1-[1-(3,5-dimethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]-4-(4-fluorophenyl)piperazine

1-[1-(3,5-dimethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]-4-(4-fluorophenyl)piperazine

Cat. No.: B11211712
M. Wt: 474.5 g/mol
InChI Key: PDYZGWWTYDUNLX-UHFFFAOYSA-N
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Description

The compound 1-[1-(3,5-dimethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]-4-(4-fluorophenyl)piperazine is a heterocyclic organic molecule featuring a 4,5-dihydroimidazole core substituted with a 3,5-dimethylbenzoyl group at position 1 and a 4-fluorophenylpiperazine moiety at position 4. Its structural complexity arises from the integration of multiple pharmacophoric elements:

  • 4,5-Dihydroimidazole: A partially saturated imidazole ring, which enhances conformational rigidity compared to fully unsaturated imidazoles .
  • 3,5-Dimethylbenzoyl Group: A lipophilic aromatic substituent that may influence binding affinity and metabolic stability .
  • 4-Fluorophenylpiperazine: A piperazine ring linked to a fluorinated aryl group, a motif commonly associated with receptor-targeting activity in CNS and antimicrobial agents .

Properties

Molecular Formula

C25H22N4O4S

Molecular Weight

474.5 g/mol

IUPAC Name

1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H22N4O4S/c1-3-16-4-8-18(9-5-16)23-26-21(33-27-23)15-28-20-12-13-34-22(20)24(30)29(25(28)31)14-17-6-10-19(32-2)11-7-17/h4-13H,3,14-15H2,1-2H3

InChI Key

PDYZGWWTYDUNLX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)OC)SC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 1-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Thienopyrimidine core construction: This involves the cyclization of a thiophene derivative with a suitable amidine or guanidine precursor.

    Final coupling: The oxadiazole and thienopyrimidine intermediates are coupled using a suitable cross-coupling reaction, such as Suzuki-Miyaura coupling, under palladium catalysis.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

1-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole or thienopyrimidine rings, depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include palladium catalysts for cross-coupling, strong acids or bases for substitution, and specific oxidizing or reducing agents for redox reactions.

Scientific Research Applications

1-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its electronic properties may be explored for use in organic semiconductors or photovoltaic materials.

    Organic Synthesis: The compound can serve as a building block for synthesizing more complex molecules with desired properties.

Mechanism of Action

The mechanism of action of 1-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Compound from : 2-(4-Fluorophenyl)-1-(3-methoxyphenyl)-4,5-dimethyl-1H-imidazole

  • Key Differences : The target compound features a 4,5-dihydroimidazole (partially saturated), whereas this analog has a fully unsaturated imidazole ring with methyl substituents.
  • Synthesis : Both compounds utilize imidazole ring closure reactions, but the target compound’s dihydroimidazole core likely requires hydrogenation or cyclization under reducing conditions .
  • Crystallographic Data : highlights the importance of X-ray crystallography in confirming substituent orientation, a method applicable to the target compound’s structural validation .

Compound from : 5-[(4S,5S)-4-(4-Fluorophenyl)-4-(2-fluoro-5-pyridyl)-4,5-dihydro-5-methyl-1H-imidazole-2-yl]-1-(difluoromethyl)-2(1H)-pyridinone

  • Key Similarities : Both compounds share the 4,5-dihydroimidazole scaffold with fluorinated aryl substituents.

Piperazine-Fluorophenyl Derivatives

Compounds from :

Examples include 1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6j).

  • Key Differences : The target compound lacks sulfonamide substituents but includes a benzoyl group.
  • Physical Properties :
Compound Yield (%) Melting Point (°C) Characterization Methods
6j () Not specified 132–230 ¹H NMR, ¹³C NMR, ESI-MS
Target Compound N/A N/A Likely requires similar NMR/MS

Compound from : 4-(4-(4-Fluorophenyl)piperazin-1-yl)benzaldehyde

  • Synthesis : Piperazine-fluorophenyl moieties are synthesized via nucleophilic substitution between 1-(4-fluorophenyl)piperazine and aldehydes/halides .

Benzoyl-Substituted Derivatives

Compounds from : 1-Benzoyl-5-(aryl)-4,5-dihydropyrazoles

  • Structural Parallels : Both classes incorporate benzoyl groups on nitrogen-rich heterocycles.
  • Synthetic Routes : Benzoylation reactions typically employ benzoyl chloride in the presence of bases like pyridine .

Data Tables for Comparative Analysis

Table 2: Pharmacological Activities of Related Compounds

Compound Source Biological Activity Target Likelihood
AChE inhibition Possible CNS modulation
Antimicrobial, antineoplastic Antimicrobial potential
Kinase/protease inhibition Enzyme-targeted applications

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